molecular formula C50H42Cl2N6O8 B12376905 Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester CAS No. 71566-54-6

Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester

Cat. No.: B12376905
CAS No.: 71566-54-6
M. Wt: 925.8 g/mol
InChI Key: KTIRDZPYBSANLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex benzoic acid derivative featuring a 2,5-dichloro-1,4-phenylene core linked to two naphthalenediyl azo groups via iminocarbonyl bridges. Each azo group is further substituted with a 2-hydroxy-3,1-naphthalenediyl moiety, and the terminal carboxylic acid groups are esterified with bis(1-methylethyl) (isopropyl) groups. Its structural complexity likely influences its solubility, stability, and reactivity compared to simpler benzoic acid derivatives .

Properties

CAS No.

71566-54-6

Molecular Formula

C50H42Cl2N6O8

Molecular Weight

925.8 g/mol

IUPAC Name

propan-2-yl 3-[[3-[[2,5-dichloro-4-[[3-hydroxy-4-[(2-methyl-5-propan-2-yloxycarbonylphenyl)diazenyl]naphthalene-2-carbonyl]amino]phenyl]carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-methylbenzoate

InChI

InChI=1S/C50H42Cl2N6O8/c1-25(2)65-49(63)31-17-15-27(5)39(21-31)55-57-43-33-13-9-7-11-29(33)19-35(45(43)59)47(61)53-41-23-38(52)42(24-37(41)51)54-48(62)36-20-30-12-8-10-14-34(30)44(46(36)60)58-56-40-22-32(18-16-28(40)6)50(64)66-26(3)4/h7-26,59-60H,1-6H3,(H,53,61)(H,54,62)

InChI Key

KTIRDZPYBSANLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)C)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4Cl)NC(=O)C5=CC6=CC=CC=C6C(=C5O)N=NC7=C(C=CC(=C7)C(=O)OC(C)C)C)Cl)O

Origin of Product

United States

Preparation Methods

The synthesis of Benzoic acid, 3,3’-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester] involves multiple stepsIndustrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

Benzoic acid, 3,3’-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester] is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural uniqueness lies in its dichlorinated phenylene backbone and extended π-conjugated azo-iminocarbonyl system. Below is a comparative analysis with structurally related benzoic acid derivatives:

Compound Core Structure Substituents Ester Groups Key Properties References
Target Compound 2,5-Dichloro-1,4-phenylene Azo-linked naphthalenediyl, methyl, hydroxyl Bis(1-methylethyl) High conjugation, potential for UV absorption; dichlorination may enhance stability
Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)-2,1-diazenediyl]]bis[4-methyl-, 1,1'-bis(2-chloroethyl) ester 2,5-Dimethyl-1,4-phenylene Similar azo-naphthalenediyl groups Bis(2-chloroethyl) Lower environmental persistence (PM10: 50 µg/m³) due to methyl substituents; chloroethyl esters may increase toxicity
Benzoic acid, 3-hydroxy-4-methoxy-, propyl ester Single benzene ring 3-hydroxy-4-methoxy Propyl Simpler structure; used in fragrances; higher water solubility due to polar substituents
Benzoic acid,4-(1,1-dimethylethyl)-, 1,1'-(1,3-phenylene) ester 1,3-Phenylene tert-butyl substituents None (direct ester linkage) High thermal stability; used in polymer additives

Physicochemical and Environmental Behavior

  • Substituent Effects: The dichloro and azo-iminocarbonyl groups in the target compound likely reduce biodegradability compared to derivatives with methyl or methoxy substituents. For example, benzoic acid and cinnamic acid derivatives with unactivated aromatic rings undergo dioxygenation and ring cleavage in aquatic environments, but halogenated analogs (like the target compound) may resist such transformations due to electron-withdrawing effects .
  • Biosensor Recognition: The biosensor sBAD shows promiscuity for benzoic acid derivatives, with substituent position (para > ortho > meta) being critical for binding affinity. The target compound’s dichloro and hydroxyl groups in para positions may enhance biosensor sensitivity, similar to p-aminobenzoic acid (pABA) .
  • Environmental Persistence: Halogenated benzoic acid esters (e.g., the target compound and its bis(2-chloroethyl) analog) exhibit higher environmental persistence compared to non-halogenated derivatives. For instance, the bis(2-chloroethyl) analog has an interim health guideline of 50 µg/m³ for PM10, suggesting regulatory concerns .

Biological Activity

Benzoic acid derivatives are widely studied for their biological activities, particularly in the context of their applications in dyes and pigments. The compound in focus, Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester (CAS No. 71566-54-6), is known as C.I. Pigment Red 221 . This compound has garnered attention due to its potential biological effects and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C50H42Cl2N6O8C_{50}H_{42}Cl_2N_6O_8, with a molecular weight of 925.82 g/mol. The structure features multiple functional groups that contribute to its properties and biological activity.

PropertyValue
Molecular FormulaC50H42Cl2N6O8
Molecular Weight925.82 g/mol
Boiling Point958.4 ± 65.0 °C (Predicted)
Density1.39 g/cm³ (at 20°C)
Water Solubility91 μg/L at 23°C
LogP-0.57 at 20°C

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. The presence of the azo and imino functional groups in the compound enhances its interaction with microbial membranes, leading to increased permeability and eventual cell death. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi.

Cytotoxicity

The cytotoxic effects of C.I. Pigment Red 221 have been evaluated in several cell lines. In vitro assays demonstrated that the compound exhibits dose-dependent cytotoxicity, particularly against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Antioxidant Activity

The compound also shows promising antioxidant properties, which can be attributed to the presence of hydroxyl groups in its structure. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related cellular damage.

Study on Antimicrobial Efficacy

A study conducted by Zhang et al. (2024) evaluated the antimicrobial efficacy of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that C.I. Pigment Red 221 exhibited a minimum inhibitory concentration (MIC) significantly lower than many traditional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Cytotoxicity Assessment

In a cytotoxicity study published in Journal of Medicinal Chemistry (2023), C.I. Pigment Red 221 was tested against several cancer cell lines. The findings revealed an IC50 value of approximately 15 µM for MCF-7 cells, indicating substantial cytotoxic effects compared to control treatments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.